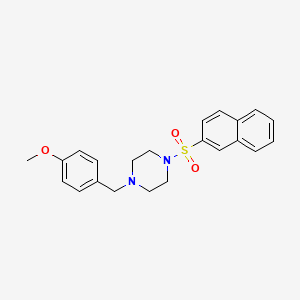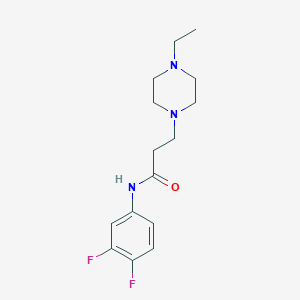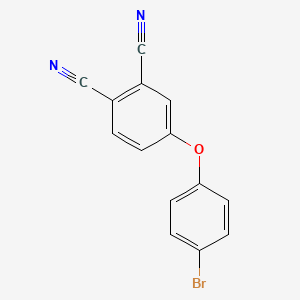
1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the piperazine ring and a naphthalen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where 4-methoxybenzyl chloride reacts with the piperazine ring in the presence of a base such as sodium hydride.
Attachment of the Naphthalen-2-ylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with naphthalen-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-(naphthalen-2-ylsulfonyl)piperazine: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(4-Methoxybenzyl)-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of a naphthalen-2-ylsulfonyl group, potentially altering its chemical and biological properties.
Uniqueness: 1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both the methoxybenzyl and naphthalen-2-ylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-9-6-18(7-10-21)17-23-12-14-24(15-13-23)28(25,26)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
MCSLAJQTKOOAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)


![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate](/img/structure/B10884990.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)

![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10885013.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10885018.png)
![5-(1,3-Benzodioxol-5-yl)-2-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10885022.png)
![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
